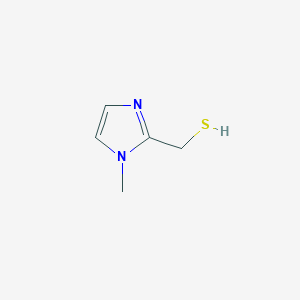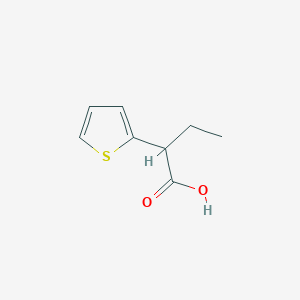
2-(Thiophen-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H10O2S. It features a thiophene ring, a five-membered ring containing sulfur, attached to a butanoic acid chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)butanoic acid can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with butanoic acid precursors under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Thiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Thiophen-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Some thiophene-based compounds are used as nonsteroidal anti-inflammatory drugs (NSAIDs) and anesthetics.
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene-based NSAIDs inhibit the cyclooxygenase (COX) enzyme, reducing inflammation and pain .
Comparación Con Compuestos Similares
- 2-Methyl-2-(thiophen-2-yl)butanoic acid
- 2-(Thiophen-2-yl)acetic acid
- Thiophene-2-boronic acid
Comparison: 2-(Thiophen-2-yl)butanoic acid is unique due to its specific structural features and reactivity. Compared to 2-(Thiophen-2-yl)acetic acid, it has a longer carbon chain, which can influence its physical and chemical properties. Thiophene-2-boronic acid, on the other hand, is commonly used in Suzuki-Miyaura coupling reactions, highlighting its role in cross-coupling chemistry .
Propiedades
Fórmula molecular |
C8H10O2S |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
2-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H,9,10) |
Clave InChI |
QUGOBTBFBNXICO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


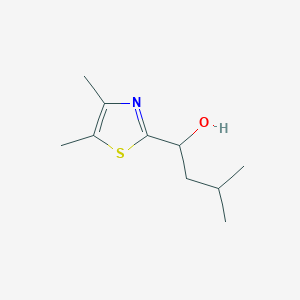
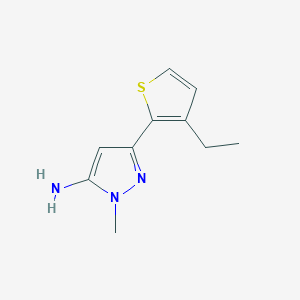
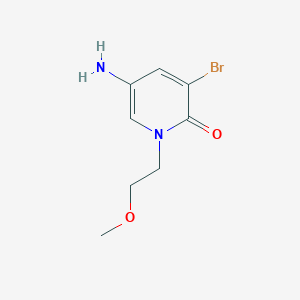
![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
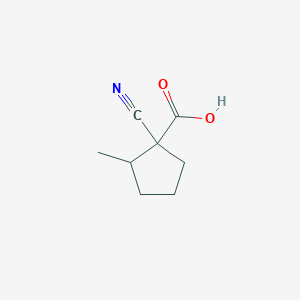
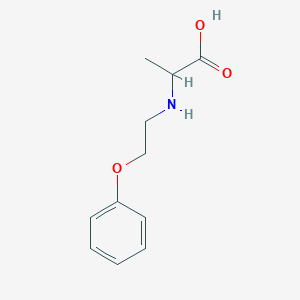
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
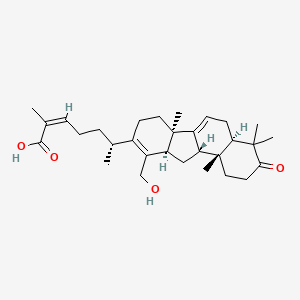
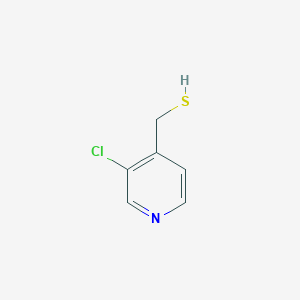
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
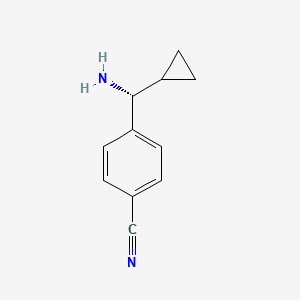
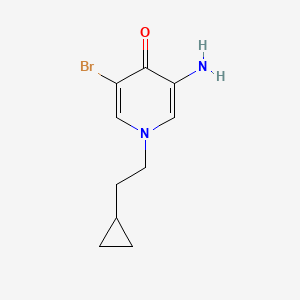
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
